molecular formula C22H24Cl2N2S2 B2648070 4-(tert-butyl)phenyl (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl sulfide CAS No. 318234-38-7

4-(tert-butyl)phenyl (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl sulfide

Cat. No. B2648070
CAS RN: 318234-38-7
M. Wt: 451.47
InChI Key: OPHIBBINYPYNRE-UHFFFAOYSA-N
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Description

The compound “4-(tert-butyl)phenyl (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl sulfide” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a phenyl ring, a pyrazole ring, and sulfide linkages .

Scientific Research Applications

Catalytic Protodeboronation

Pinacol boronic esters, including our compound of interest, serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has been less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the transformation of boronic esters into other functional groups, expanding their synthetic utility.

Anti-HIV-1 Activity

Indole derivatives have shown promise in drug discovery. Although not directly related to our compound, studies on indole derivatives are relevant. For instance, Kasralikar et al. investigated novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies as potential anti-HIV-1 agents . While our compound is not an indole derivative, this highlights the broader interest in related structures.

Pharmacological Activities

Quinazoline derivatives, which share some structural features with our compound, exhibit diverse pharmacological activities. These include antitumor, anti-inflammatory, and antiviral effects . Although our compound is not a quinazoline derivative, understanding these related compounds can inform potential applications.

Future Directions

Future research could focus on elucidating the synthesis, structure, reactivity, mechanism of action, and safety profile of this compound. This could involve experimental studies to synthesize the compound and characterize its structure and properties, as well as computational studies to predict its reactivity and biological activity .

properties

IUPAC Name

4-[(4-tert-butylphenyl)sulfanylmethyl]-5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2N2S2/c1-22(2,3)15-5-9-17(10-6-15)27-13-19-20(25-26(4)21(19)24)14-28-18-11-7-16(23)8-12-18/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHIBBINYPYNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCC2=C(N(N=C2CSC3=CC=C(C=C3)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)phenyl (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl sulfide

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